11-Hydroxy-N-methyldesloratadine

Description

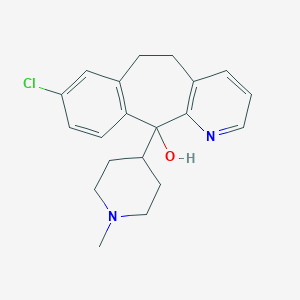

Structure

3D Structure

Properties

IUPAC Name |

13-chloro-2-(1-methylpiperidin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O/c1-23-11-8-16(9-12-23)20(24)18-7-6-17(21)13-15(18)5-4-14-3-2-10-22-19(14)20/h2-3,6-7,10,13,16,24H,4-5,8-9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLLZISLOQPUNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301119015 | |

| Record name | 8-Chloro-6,11-dihydro-11-(1-methyl-4-piperidinyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301119015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38089-93-9 | |

| Record name | 8-Chloro-6,11-dihydro-11-(1-methyl-4-piperidinyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38089-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Hydroxy-N-methyldesloratadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038089939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Chloro-6,11-dihydro-11-(1-methyl-4-piperidinyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301119015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloro-11-(1-methyl-piperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-HYDROXY-N-METHYLDESLORATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FN2MM460T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Studies

Strategies for De Novo Synthesis of 11-Hydroxy-N-methyldesloratadine

The de novo synthesis of this compound has been accomplished through a multi-step process, confirming the structure of this major metabolite. jocpr.com A notable synthetic route commences with 3-methyl pyridine (B92270) and proceeds through twelve distinct steps to yield the final product. jocpr.com

The initial phase of the synthesis focuses on constructing the pyridine-containing ring system with the appropriate substitutions. This involves reactions such as sulfonation and subsequent alkali fusion to introduce a hydroxyl group, which is then protected as a methoxy (B1213986) group. The synthesis progresses through the formation of key intermediates, including substituted pyridines and the construction of the cyclohepta[1,2-b]pyridine core. A critical step involves a Grignard reaction with N-methyl-4-piperidone to introduce the piperidine (B6355638) moiety, followed by cyclization to form the tricyclic system. The final step of the synthesis involves the demethylation of the methoxy group to reveal the hydroxyl group, yielding this compound.

Table 1: Key Stages in the De Novo Synthesis of this compound

| Stage | Key Reactants/Intermediates | Key Transformations |

|---|---|---|

| Pyridine Functionalization | 3-methyl pyridine, Fuming H₂SO₄, NaOH | Sulfonation, Hydroxylation, and Methylation of the pyridine ring. |

| Side Chain Introduction | 2-chloro-3-methoxy-5-methylpyridine, n-BuLi, 2-chlorobenzaldehyde | Lithiation and addition of a substituted benzyl (B1604629) group. |

| Piperidine Attachment & Cyclization | Substituted pyridine derivative, Mg, N-methyl-4-piperidone, Polyphosphoric acid | Grignard reaction and subsequent acid-catalyzed cyclization to form the tricyclic core. |

| Final Deprotection | Methoxy-protected intermediate, Boron tribromide (BBr₃) | Cleavage of the methyl ether to yield the final 11-hydroxy compound. |

Methodological Advancements in Synthetic Pathways for Hydroxylated Metabolites

The synthesis of hydroxylated drug metabolites like this compound is a significant area of research in medicinal chemistry. researchgate.net Aromatic hydroxylation represents a primary metabolic pathway for many pharmaceutical compounds. researchgate.netusp.org Traditionally, introducing a hydroxyl group onto an aromatic ring in a specific position requires multi-step synthetic sequences, often involving protecting groups and harsh reaction conditions.

Modern synthetic chemistry has seen the development of more efficient methods for producing these metabolites. These advancements are crucial for obtaining pure analytical standards for pharmacokinetic and pharmacodynamic studies. researchgate.net Methodological advancements can be broadly categorized:

Late-Stage Functionalization: This approach aims to introduce the hydroxyl group at a late stage in the synthesis, on a molecule that already possesses the complex core structure. This can significantly shorten the synthetic route. Techniques involving transition-metal-catalyzed C-H activation are at the forefront of this field.

Biotransformation: This method utilizes whole-cell systems (e.g., bacteria, fungi) or isolated enzymes (e.g., cytochrome P450 monooxygenases) to perform selective hydroxylation reactions. princeton.edunih.gov These biocatalytic methods can offer high regio- and stereoselectivity, mimicking the natural metabolic pathways and providing access to metabolites that are challenging to synthesize chemically. researchgate.netnih.gov For instance, engineered E. coli strains have been developed for the specific hydroxylation of various drug molecules. nih.gov

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters such as temperature and reaction time, leading to improved yields and safety, particularly for reactions involving unstable intermediates.

These advanced methodologies provide powerful tools for accessing hydroxylated metabolites, complementing traditional synthetic strategies. princeton.edu

| Biotransformation/Enzymatic Synthesis | Use of biological systems or enzymes for specific reactions. researchgate.netnih.gov | High selectivity (regio- and stereo-), mild conditions. princeton.edu | Enzyme availability and stability, scalability can be an issue. |

Synthesis of Deuterium-Labeled Analogs for Research Applications

Deuterium-labeled analogs of pharmaceutical compounds are invaluable tools in various research applications, particularly as internal standards in quantitative mass spectrometry-based assays. nih.gov The synthesis of deuterium-labeled this compound would follow established principles of isotopic labeling.

Hydrogen-Deuterium Exchange: This technique involves exchanging protons in the molecule with deuterium (B1214612) from a deuterium source, such as deuterium oxide (D₂O), often catalyzed by an acid or base. mdpi.com

Use of Deuterated Reagents: Introducing deuterium can be achieved by using deuterated reagents at specific steps in the synthesis. For example, reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) can be used to introduce deuterium atoms during the reduction of carbonyls or esters. nih.gov

Synthesis from Labeled Precursors: A common strategy is to begin the synthesis with a commercially available deuterated starting material. nih.gov This allows for the incorporation of deuterium in a specific, stable position within the molecule's core structure.

The synthesis of a deuterated analog of cortisol, for instance, involved the preparation of cortisol-d4 to study its metabolism, showcasing the utility of such labeled compounds. nih.gov For this compound, a deuterated N-methyl group could be introduced by using a deuterated methylating agent, or deuterium could be incorporated into the piperidine or tricyclic rings during the synthetic sequence. The availability of such a labeled analog would be highly beneficial for metabolic and pharmacokinetic studies. nih.gov

Metabolic Pathway Elucidation and Characterization

Identification and Characterization of 11-Hydroxy-N-methyldesloratadine as a Desloratadine (B1670295) Metabolite

This compound, also known by its chemical name 8-Chloro-6,11-dihydro-11-(1-methyl-4-piperidinyl)-5H-benzo nih.govdrugbank.comcyclohepta[1,2-b]pyridin-11-ol, is recognized as a derivative of desloratadine. nih.govusp.org Its formation involves structural modifications to the parent desloratadine molecule. While the primary metabolic pathway of desloratadine is well-documented to lead to 3-hydroxydesloratadine (B129375), the existence of other metabolites like this compound indicates a more complex metabolic fate. wikipedia.org

The characterization of this compound is confirmed by its specific chemical identifiers:

| Identifier | Value |

| Chemical Name | This compound |

| Systematic Name | 8-Chloro-6,11-dihydro-11-(1-methyl-4-piperidinyl)-5H-benzo nih.govdrugbank.comcyclohepta[1,2-b]pyridin-11-ol |

| CAS Number | 38089-93-9 |

| Molecular Formula | C₂₀H₂₃ClN₂O |

| Molar Mass | 342.86 g/mol |

Enzymatic Biotransformation Mechanisms Leading to 11-Hydroxylation

The formation of this compound from desloratadine is believed to occur through a sequence of enzymatic reactions. While direct studies detailing this specific pathway are limited, the known metabolism of desloratadine and related compounds provides significant insights. The primary steps are thought to involve N-methylation followed by hydroxylation.

Hydroxylation is a key phase I metabolic reaction, often catalyzed by cytochrome P450 (CYP) enzymes, that introduces a hydroxyl group into a substrate. In the context of desloratadine, hydroxylation at various positions is a known metabolic route. wikipedia.org The formation of this compound necessitates hydroxylation at the 11th position of the N-methylated desloratadine molecule.

Following hydroxylation, a phase II reaction such as glucuronidation can occur. This process, mediated by UDP-glucuronosyltransferase (UGT) enzymes, conjugates glucuronic acid to the molecule, increasing its water solubility and facilitating its excretion from the body. nih.gov While the direct glucuronidation of this compound has not been explicitly detailed in available research, it is a common metabolic fate for hydroxylated drug metabolites. The metabolism of the primary desloratadine metabolite, 3-hydroxydesloratadine, involves glucuronidation. drugbank.comwikipedia.org

Comparative Metabolic Profiling of Related Antihistamines and Derivatives

The metabolism of desloratadine and its derivatives can be compared to other second-generation antihistamines to understand broader patterns.

| Antihistamine | Extent of Metabolism | Primary Metabolite(s) |

| Desloratadine | Extensively metabolized | 3-hydroxydesloratadine |

| Fexofenadine (B15129) | Poorly metabolized (~5%) | - |

| Levocetirizine (B1674955) | Poorly metabolized (~14%) | - |

| Mizolastine | Extensively metabolized | Glucuronide conjugates |

Data sourced from Molimard et al., 2004 bohrium.comnih.govcapes.gov.br

This comparison highlights that, like mizolastine, desloratadine undergoes extensive metabolism, in contrast to fexofenadine and levocetirizine which are largely excreted unchanged. bohrium.comnih.govcapes.gov.br This extensive metabolism of desloratadine leads to a variety of metabolites, including the N-methylated and hydroxylated forms.

Influences of Structural Modifications on Metabolic Disposition

Structural modifications to the desloratadine molecule can significantly influence its metabolic fate. The introduction of a methyl group to the piperidine (B6355638) nitrogen of desloratadine to form N-methyldesloratadine is a key structural change. Studies on other molecules have shown that N-methylation can alter biological activity and metabolic stability. uqtr.ca

In the case of desloratadine, N-methylation to what would be the precursor of this compound has been shown to have only modest effects on its binding affinity to the H1 receptor. nih.gov This suggests that this N-methylated derivative could exist in the body and be available for further metabolism, such as the subsequent 11-hydroxylation. The presence of the chlorine atom on the aromatic rings of desloratadine also influences its metabolic profile. nih.gov

Analytical Methodologies for Quantification and Detection

Development and Validation of Chromatographic Techniques

Chromatographic methods are the cornerstone for the separation and quantification of 11-Hydroxy-N-methyldesloratadine from the active pharmaceutical ingredient (API) and other related impurities.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of loratadine (B1675096) and its impurities. Stability-indicating HPLC methods are particularly relevant as they are designed to separate the API from its degradation products and process-related impurities, including this compound.

Several reversed-phase HPLC (RP-HPLC) methods have been developed for the determination of loratadine and its related compounds. nih.govresearchgate.net These methods typically utilize a C18 or a similar stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. A study detailing the separation of loratadine and its related impurities used a Symmetry Shield RP18 column with a mobile phase of 1.0% triethylamine (B128534) (pH adjusted to 6.0) and acetonitrile (B52724) in a 40:60 v/v ratio, with UV detection at 220 nm. researchgate.net Another validated method for loratadine and its impurities employed an Inertsil ODS-3V column with a gradient elution of a phosphate (B84403) buffer and a mixture of acetonitrile and methanol. nih.gov The United States Pharmacopeia (USP) also provides a method for the analysis of related compounds in loratadine, designating this compound as "Loratadine Related Compound D". drugfuture.com

The following table summarizes typical HPLC conditions used for the analysis of loratadine and its impurities, which are applicable for the detection of this compound.

| Parameter | HPLC Method 1 | HPLC Method 2 |

| Column | Symmetry Shield RP18 (4.6 x 250 mm, 5µm) researchgate.net | Inertsil ODS-3V (250 x 4.6 mm, 5µm) nih.gov |

| Mobile Phase | 1.0% Triethylamine (pH 6.0) and Acetonitrile (40:60, v/v) researchgate.net | Gradient of Phosphate buffer, Acetonitrile, and Methanol nih.gov |

| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min nih.gov |

| Detection | UV at 220 nm researchgate.net | UV at 220 nm nih.gov |

| Internal Standard | 5-methyl 2-nitrophenol (B165410) researchgate.net | Not specified |

Ultra-Performance Liquid Chromatography (UPLC) offers advantages over traditional HPLC in terms of speed, resolution, and sensitivity, making it a suitable technique for the analysis of pharmaceutical impurities. A stability-indicating UPLC method has been developed for the simultaneous determination of desloratadine (B1670295) and sodium benzoate (B1203000) in oral liquid formulations, which is capable of separating the active ingredients from their degradation products and impurities. nih.gov This method utilizes an Acquity BEH C8 column with a gradient elution.

Another study demonstrated the transfer of a USP HPLC method for loratadine and its related substances to a UPLC system, resulting in a significantly faster analysis time while maintaining data quality. waters.com The UPLC method was approximately five times faster than the original HPLC method. waters.com

Key parameters for a UPLC method for the analysis of desloratadine and its related substances are presented in the table below.

| Parameter | UPLC Method |

| Column | Acquity BEH C8 (100 mm × 2.1 mm, 1.7 µm) nih.gov |

| Mobile Phase | Gradient of Solvent A (0.05 M KH₂PO₄ and 0.07 M triethylamine, pH 3.0) and Solvent B (acetonitrile, methanol, and water in a 50:25:25 v/v/v ratio) nih.gov |

| Flow Rate | 0.4 mL/min nih.gov |

| Column Temperature | 40°C nih.gov |

| Detection | UV at 272 nm nih.gov |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), can be used for the analysis of thermally stable and volatile compounds. While less common than liquid chromatography for non-volatile compounds like this compound, GC-MS has been used for the analysis of desloratadine after derivatization. One study mentions the use of GC-MS to analyze a standard solution of desloratadine and its degradation products after heating. scispace.com For the analysis of certain impurities of loratadine, such as ethyl-4-oxopiperidine-1-carboxylate, a GC-FID method has been employed. researchgate.net The applicability of GC-MS for this compound would likely require a derivatization step to increase its volatility.

Ion-pair chromatography is a valuable technique for improving the retention and separation of ionic or highly polar compounds on reversed-phase columns. A novel stability-indicating gradient ion-pair RP-HPLC method was developed for the assay of loratadine and the determination of its degradation and process impurities. researchgate.net This method utilized sodium dodecyl sulfate (B86663) (SDS) as the ion-pairing agent to achieve separation of loratadine from eight of its structurally related compounds. Another study also reported an ion-pair chromatographic method for the separation of desloratadine and all its known related compounds. researchgate.net

The following table outlines the conditions for an ion-pair chromatography method for loratadine and its impurities.

| Parameter | Ion-Pair Chromatography Method |

| Column | YMC-Pack Pro C18 (150 mm x 4.6 mm, 3 µm) researchgate.net |

| Mobile Phase | Gradient of Mobile Phase A (3 mM SDS, 15 mM sodium citrate (B86180) buffer at pH 6.2, and 40 mM sodium sulfate) and Mobile Phase B (acetonitrile) researchgate.net |

| Detection | UV at 267 nm researchgate.net |

Mass Spectrometry Applications in Metabolite and Impurity Analysis

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of metabolites and impurities due to its high sensitivity and selectivity.

LC-MS/MS methods have been developed for the quantification of desloratadine and its major active metabolite, 3-hydroxydesloratadine (B129375), in human plasma. nih.gov These methods, which often use a triple quadrupole mass spectrometer, are highly sensitive and can be adapted for the analysis of other related impurities like this compound. For instance, a method for desloratadine and 3-hydroxydesloratadine used an AB SCIEX API-4000 triple quadrupole mass spectrometer in positive ion mode. nih.gov Another study developed an LC-MS/MS method for the simultaneous quantification of seven potential genotoxic nitrosamine (B1359907) impurities in loratadine. asianpubs.org

The table below details the LC-MS/MS conditions for the analysis of desloratadine and its metabolite, which can serve as a starting point for the analysis of this compound.

| Parameter | LC-MS/MS Method |

| LC System | Shimadzu HPLC nih.gov |

| MS System | AB SCIEX API-4000 Triple Quadrupole Mass Spectrometer nih.gov |

| Column | Hypurity Advance (50 × 4.6 mm, 5-μm) nih.gov |

| Mobile Phase | Mixture of Solution A (acetonitrile and methanol, 40:60) and Solution B (methanol and water, 90:10) in a 90:10 ratio nih.gov |

| Flow Rate | 1 mL/min nih.gov |

| Ionization Mode | Positive Ion Mode with Turbo Ion Spray nih.gov |

| Monitored Transitions | Desloratadine: m/z 311.03 → 259.10; 3-OH Desloratadine: m/z 326.97 → 274.97 nih.gov |

Gas Chromatography-Mass Spectrometry (GC/MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile and semi-volatile impurities in pharmaceutical materials. thermofisher.com For compounds like this compound, GC-MS can be employed to identify and quantify its presence, particularly in the context of impurity profiling and degradation studies. thermofisher.combohrium.com

The process typically involves the separation of the compound from the sample matrix using a gas chromatograph, followed by detection and identification by a mass spectrometer. In the analysis of desloratadine and its related substances, GC-MS has been utilized to analyze solutions subjected to stress conditions such as heat and UV light. scispace.com Such studies are crucial for identifying potential degradation products that may arise during manufacturing or storage, with GC-MS capable of detecting new peaks corresponding to these impurities. scispace.com

For hydroxylated compounds, which can be less volatile, a derivatization step is often required prior to GC-MS analysis to increase their volatility and improve chromatographic behavior. nih.gov This involves a chemical reaction to convert the polar hydroxyl group into a less polar, more volatile derivative. The subsequent mass spectrometric analysis provides detailed structural information, enabling confident identification of the impurity. thermofisher.com

Multiple Reaction Monitoring (MRM) for Enhanced Specificity

Multiple Reaction Monitoring (MRM), typically performed on a triple quadrupole mass spectrometer coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and selective technique for quantifying specific analytes in complex mixtures like plasma or pharmaceutical formulations. psu.edulabce.com This method offers significant advantages for monitoring trace-level impurities such as this compound.

In an MRM experiment, the first quadrupole (Q1) is set to select the precursor ion (the protonated molecule, [M+H]⁺) of the target analyte. This ion is then fragmented in the collision cell (q2). The second quadrupole (Q3) is set to monitor a specific, characteristic fragment ion, known as the product ion. labce.com This specific precursor-to-product ion transition is unique to the analyte, providing a high degree of specificity and minimizing interference from other components in the sample matrix. nih.gov

While specific MRM transitions for this compound (Molecular Weight: 342.86 g/mol ) are not widely published, methods for the closely related metabolite, 3-hydroxy desloratadine (Molecular Weight: 326.8 g/mol ), have been extensively documented. For 3-hydroxy desloratadine, precursor-product ion transitions such as m/z 327.10 → 275.10 and m/z 326.97 → 274.97 have been utilized for its quantification. psu.edunih.gov A similar approach would be developed for this compound, involving the selection of its unique precursor and product ions to establish a sensitive and specific quantification method.

Application in Pharmaceutical Quality Control and Impurity Profiling

The control of impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of drug products. thermofisher.com As a known impurity of desloratadine, the monitoring of this compound is essential. bohrium.comresearchgate.net Analytical methods are therefore rigorously developed and validated for this purpose. synzeal.com

Method Validation Parameters: Selectivity, Linearity, Accuracy, Precision, Recovery

Analytical method validation ensures that the chosen method is reliable and suitable for its intended purpose. The key parameters, as often defined by regulatory bodies, are demonstrated in the table below, with representative data from validated LC-MS/MS methods for the analysis of desloratadine and its metabolites. psu.edunih.gov

| Validation Parameter | Description | Representative Performance Data (from related compound analysis) |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference observed at the retention time of the analyte and its internal standard. psu.edu |

| Linearity | The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. | Linear range of 5.0 - 5000.0 pg/mL with a correlation coefficient (r²) of ≥0.9994. researchgate.netnih.gov |

| Accuracy | The closeness of the test results obtained by the method to the true value. Expressed as percent recovery. | Inter-day accuracy ranged from 99.5% to 104.8%. researchgate.netnih.gov |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as the relative standard deviation (RSD). | Intra- and inter-day precision were within 0.7–2.0% and 0.7–2.7%, respectively. researchgate.netnih.gov |

| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical response from an extracted sample to the response of a non-extracted standard. | Analysts can expect approximately 85% extraction efficiency for desloratadine and its hydroxylated metabolite from plasma. amazonaws.com |

Detection and Quantitation Limits in Complex Matrices

The sensitivity of an analytical method is defined by its detection and quantitation limits, which are particularly important when measuring trace-level impurities in complex matrices such as plasma or finished drug products.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For the analysis of desloratadine and its hydroxylated metabolites in human plasma using highly sensitive LC-MS/MS methods, a Lower Limit of Quantification (LLOQ) is often established. Validated methods have demonstrated an LLOQ of 50.0 pg/mL for desloratadine and 3-hydroxy desloratadine, showcasing the ability to quantify very low concentrations. psu.edu Similar levels of sensitivity would be expected for a validated method targeting this compound.

Utilization of Reference Standards in Advanced Analytical Research

Reference standards are highly purified compounds that are used as a benchmark for quantitative analysis. The availability and use of a this compound reference standard are fundamental for any accurate analytical work. synzeal.com

These standards are essential for:

Method Development and Validation: A reference standard is required to develop and validate analytical methods, serving as the basis for determining parameters like linearity, accuracy, and precision. synzeal.com

Identity Confirmation: By comparing the chromatographic retention time and mass spectrum of a peak in a sample to that of the reference standard, the identity of the impurity can be confirmed.

Quantitative Analysis: In quality control and impurity profiling, the reference standard is used to create calibration curves against which the amount of the impurity in a test sample is calculated. google.com

This compound is available commercially as a "Pharmaceutical Analytical Impurity" (PAI) or reference standard, supplied with a Certificate of Analysis detailing its purity and characterization data. synzeal.comusp.org This enables its use in quality control applications for Abbreviated New Drug Applications (ANDA) submissions and during the commercial production of desloratadine. synzeal.com

Pharmacological Implications and Biological Activity Assessment

Evaluation of Receptor Binding Profiles (e.g., Histamine (B1213489) H1 Receptor)

There is a significant lack of publicly available scientific literature detailing the specific receptor binding profile of 11-Hydroxy-N-methyldesloratadine. While its parent compound, desloratadine (B1670295), is known to be a potent and highly selective peripheral histamine H1 receptor antagonist, specific binding affinity data (such as Ki or IC50 values) for this compound at the H1 receptor have not been reported in accessible studies. nih.gov

The chemical structure of this compound, featuring the core tricyclic antihistamine scaffold, suggests a potential for interaction with the histamine H1 receptor. However, without empirical data from receptor binding assays, any statement on its affinity or selectivity remains speculative. Such studies would typically involve radioligand binding assays using cell membranes expressing the recombinant human histamine H1 receptor to determine the compound's ability to displace a known H1 receptor ligand.

Comparative Pharmacodynamics with Parent Compounds and Other Hydroxylated Metabolites

A direct comparative pharmacodynamic analysis of this compound with its parent compounds, loratadine (B1675096) and desloratadine, or with other hydroxylated metabolites like 3-hydroxydesloratadine (B129375), is not available in the current body of scientific literature. Desloratadine itself is a major active metabolite of loratadine and exhibits greater potency as a histamine H1 receptor antagonist than its parent drug. nih.gov The further metabolism of desloratadine leads to various metabolites, including hydroxylated and N-oxidized forms. fda.gov

To establish a comparative pharmacodynamic profile, in vitro studies (e.g., functional assays measuring the inhibition of histamine-induced responses in cells) and in vivo studies (e.g., animal models of allergic inflammation) would be necessary. These studies would need to directly compare the potency and efficacy of this compound to that of desloratadine and other relevant metabolites. Without such data, it is not possible to ascertain its relative contribution to the antihistaminic and anti-inflammatory effects observed with loratadine or desloratadine administration.

Role in Analytical and Toxicological Assessments

The primary role of this compound in the scientific field currently appears to be as an analytical standard. Its availability from sources like the United States Pharmacopeia (USP) as a "Pharmaceutical Analytical Impurity" indicates its importance in the accurate identification and quantification of desloratadine and its metabolic byproducts in various matrices. usp.org

In the context of drug development and safety assessment, the impurity profile of a drug substance is critical. Therefore, having access to well-characterized standards of metabolites like this compound is essential for:

Method Development and Validation: Developing and validating sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection and quantification of desloratadine and its metabolites in biological samples (e.g., plasma, urine) during pharmacokinetic and metabolism studies.

Impurity Profiling: Identifying and characterizing impurities in the drug substance and formulated drug product to ensure they are within acceptable limits.

Impurity Profiling and Drug Quality Control

Identification and Characterization of 11-Hydroxy-N-methyldesloratadine as a Pharmaceutical Impurity

This compound is recognized as a related substance and potential impurity in the synthesis of certain pharmaceutical products, including Desloratadine (B1670295) and its precursor, Loratadine (B1675096). opulentpharma.compharmaffiliates.compharmaffiliates.com Its proper identification and characterization are fundamental for quality control (QC) in the pharmaceutical industry. synzeal.com This process relies on advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to separate, detect, and quantify the impurity. registech.com

The United States Pharmacopeia (USP) lists this compound as a Pharmaceutical Analytical Impurity (PAI), signifying its importance in analytical testing for drug quality. usp.org Accurate characterization allows for the development of reference standards, which are essential for method validation and routine quality control of the final drug substance. synzeal.com

Table 1: Chemical Identity of this compound

| Identifier | Data | Source(s) |

|---|---|---|

| Chemical Name | 8-Chloro-6,11-dihydro-11-[N-methyl-4-piperidinyl]-11-hydroxy-5H-benzo synzeal.compharmuni.com cyclohepta[1,2-b]pyridine | opulentpharma.comsynzeal.comalentris.org |

| Synonyms | Loratidine Related Compound D; Hydroxy deacyl analog; 11-Hydroxy N-Methyl Dihydrodesloratadine | opulentpharma.com |

| Molecular Formula | C₂₀H₂₃ClN₂O | nih.gov |

| Molecular Weight | 342.86 g/mol | nih.gov |

This interactive table provides key identification details for the compound.

Regulatory Compliance for Pharmaceutical Reference Materials

Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established stringent guidelines for the management of impurities in pharmaceutical products. pharmuni.com The use of well-characterized reference standards is a cornerstone of regulatory compliance, ensuring the accuracy and reliability of analytical results. toref-standards.commriglobal.org

Key regulatory guidelines include:

ICH Q3A/B: These guidelines specify the thresholds for reporting, identifying, and qualifying impurities in new drug substances and products. pharmuni.com

FDA Regulations: The FDA requires that reference standards be of the "highest purity that can be obtained through reasonable effort" and be thoroughly characterized to confirm their identity, strength, and quality. pharmtech.com

Pharmaceutical Analytical Impurities (PAIs), like this compound, are used as benchmarks for these purposes. toref-standards.comusp.org Organizations like the USP provide globally recognized reference standards that help manufacturers meet these regulatory expectations, thereby accelerating the drug development process and reducing the risk of non-compliance. usp.org The establishment of a chemical reference substance is based on a thorough evaluation of analytical testing results, which are then approved by a certifying body like a pharmacopoeial committee. who.int

Strategies for Impurity Reduction and Control in Pharmaceutical Manufacturing

Controlling the level of impurities is a critical quality attribute for any drug substance or product. toref-standards.com A comprehensive impurity control strategy involves understanding the formation, fate, and purge of impurities throughout the manufacturing process. toref-standards.com Several strategies are employed to minimize the presence of this compound and other impurities.

Table 2: Key Strategies for Impurity Control

| Strategy | Description | Source(s) |

|---|---|---|

| Process Optimization | Adjusting reaction parameters (e.g., temperature, pressure, pH) and purification techniques to minimize the formation of specific impurities and maximize their removal. | toref-standards.com |

| High-Purity Materials | Utilizing high-purity starting materials and reagents to prevent the introduction of impurities at the beginning of the synthesis process. | aquigenbio.com |

| Good Manufacturing Practices (GMP) | Adhering to GMP guidelines ensures validated processes, proper equipment use, and stringent quality control measures are in place to minimize impurity generation. | toref-standards.compharmuni.com |

| Quality by Design (QbD) | A proactive approach that involves risk assessment to identify potential sources of impurities and build controls into the manufacturing process from the outset. | freyrsolutions.com |

| Advanced Analytical Monitoring | Employing rigorous testing at various manufacturing stages using methods like HPLC and MS to detect and quantify impurities, ensuring they remain within specified limits. | toref-standards.comregistech.com |

| Forced Degradation Studies | Intentionally subjecting the drug substance to stress conditions (e.g., heat, light, oxidation) to understand potential degradation pathways and products that may form during storage. | registech.com |

By implementing these strategies, pharmaceutical manufacturers can effectively control and reduce the levels of this compound, ensuring the final product meets the required quality and safety standards.

Assessment of Genotoxic Potential (if applicable)

Impurities in pharmaceuticals require a safety risk assessment, which includes an evaluation of their potential to be genotoxic (damaging to DNA). Regulatory guidelines, particularly ICH M7, outline the framework for assessing and controlling mutagenic impurities to limit potential carcinogenic risk. pharmuni.com

The assessment for an impurity like this compound typically follows a structured approach:

In Silico Assessment: The first step often involves a computational (in silico) analysis of the impurity's chemical structure to predict its genotoxic potential based on known structure-activity relationships. registech.com

Ames Test: If the in silico assessment indicates a potential for genotoxicity, a bacterial reverse mutation assay (Ames test) is usually conducted to determine if the compound is mutagenic.

Further Toxicological Studies: If the impurity is found to be mutagenic, further in vivo toxicological studies may be required to assess its carcinogenic potential and establish a safe level of exposure. registech.com

Reference standards for impurities are crucial for these assessments, as they are needed for the qualification in toxicity studies. registech.comsynzeal.com While specific genotoxicity data for this compound is not publicly detailed, its status as a known impurity necessitates a thorough evaluation according to these established regulatory principles to ensure patient safety.

Future Research Directions and Translational Perspectives

Advanced Studies in Metabolic Pathway Engineering and Elucidation

The biotransformation of loratadine (B1675096) is a complex process involving multiple cytochrome P450 (CYP) enzymes. nih.govnih.gov Loratadine is primarily metabolized to desloratadine (B1670295) (DL), its major active metabolite, through the action of enzymes such as CYP3A4 and CYP2D6. nih.govnih.gov Subsequent hydroxylation of both loratadine and desloratadine leads to the formation of various hydroxylated metabolites, including 11-Hydroxy-N-methyldesloratadine. nih.gov A study has shown that besides CYP3A4 and CYP2D6, other enzymes like CYP1A1 and CYP2C19 are also involved in loratadine metabolism. nih.gov

Future research in metabolic pathway engineering could focus on several key areas. A primary objective would be to precisely identify the specific CYP isoenzymes responsible for the 11-hydroxylation of N-methyldesloratadine. This can be achieved through in-vitro studies using a panel of recombinant human CYP enzymes to pinpoint the catalysts for this specific metabolic step.

Furthermore, understanding the genetic polymorphisms of these identified CYP enzymes is crucial. Variations in the genes encoding these enzymes can lead to significant inter-individual differences in the rate of formation and elimination of this compound. Elucidating these pharmacogenomic variabilities can pave the way for personalized medicine approaches in antihistamine therapy.

Another avenue for research is the exploration of non-CYP mediated pathways that might contribute to the formation of this metabolite. While CYP enzymes are the primary drivers of phase I metabolism, the role of other enzyme systems, such as flavin-containing monooxygenases (FMOs), should not be overlooked.

Table 1: Key Cytochrome P450 Enzymes in Loratadine Metabolism

| Enzyme Family | Specific Isoenzyme | Role in Loratadine Metabolism |

| Cytochrome P450 | CYP3A4 | Major enzyme in the formation of desloratadine. nih.govnih.gov |

| Cytochrome P450 | CYP2D6 | Involved in the formation of desloratadine. nih.govnih.gov |

| Cytochrome P450 | CYP1A1 | Catalyzes the metabolism of loratadine. nih.gov |

| Cytochrome P450 | CYP2C19 | Contributes to the metabolism of loratadine. nih.gov |

| Cytochrome P450 | Other Isoenzymes | CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP3A5 play a lesser role. nih.gov |

Novel Analytical Approaches for Complex Biological and Pharmaceutical Matrices

The accurate and sensitive quantification of drug metabolites in complex biological matrices such as plasma, urine, and tissues is fundamental for pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high selectivity and sensitivity. nih.gov A newly developed LC-MS/MS method has been successfully used to simultaneously quantify loratadine, desloratadine, and their active hydroxylated metabolites in rat plasma and tissues. thieme-connect.com

Future advancements in analytical approaches for this compound should focus on developing ultra-sensitive methods capable of detecting and quantifying this metabolite at very low concentrations. This is particularly important for understanding its long-term disposition and potential for accumulation. The development of high-resolution mass spectrometry (HRMS) methods could provide more detailed structural information and aid in the identification of any further metabolites of this compound.

Moreover, there is a need for the development of novel sample preparation techniques that are both efficient and minimize matrix effects. Techniques such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME) could offer greener and more cost-effective alternatives to traditional methods.

Another area of innovation lies in the development of analytical methods for the chiral separation of this compound. Since the compound is a racemic mixture, it is important to investigate whether the two enantiomers exhibit different pharmacokinetic or pharmacodynamic properties. nih.gov

Predictive Modeling of Metabolite Formation, Disposition, and Impurity Generation

In silico predictive models are increasingly being used in drug discovery and development to anticipate a drug candidate's metabolic fate. nih.govcas.org These models can predict the sites of metabolism on a molecule, the enzymes responsible, and the structures of the resulting metabolites. nih.govnih.gov For loratadine, computational modeling has been employed to predict its environmental risks. nih.govtandfonline.com

Future research should focus on developing and validating specific predictive models for the formation and disposition of this compound. Machine learning and deep learning algorithms, trained on large datasets of metabolic reactions, can be utilized to create models that accurately predict the likelihood of 11-hydroxylation. nih.govchemrxiv.orgoup.com

These predictive models can also be extended to forecast the generation of impurities during the synthesis and storage of loratadine and its metabolites. nih.gov By identifying potential degradation pathways and the structures of potential impurities, such as this compound itself, these models can guide the development of more stable drug formulations.

Furthermore, physiologically based pharmacokinetic (PBPK) modeling can be employed to simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound in virtual patient populations. These models can integrate data on enzyme kinetics, tissue partitioning, and physiological parameters to predict its concentration-time profiles in different individuals and populations.

Broader Implications for Antihistamine Drug Discovery, Development, and Safety Profiling

The pharmacological activity of this compound is a critical area for future investigation. Determining its affinity for the H1 receptor and its potential for off-target effects is essential to understand its contribution to the therapeutic and adverse effects of loratadine. Some hydroxylated metabolites of desloratadine have been shown to be active. thieme-connect.com

Understanding the impurity profile of a drug is a regulatory requirement, and this compound is recognized as an impurity of loratadine and desloratadine. clearsynth.compharmaffiliates.com Therefore, having robust analytical methods and a thorough understanding of its formation is crucial for quality control during drug manufacturing.

The safety profile of this compound also warrants further investigation. This includes assessing its potential for cardiotoxicity, a known concern for some antihistamines, and its potential for drug-drug interactions. nih.govnih.gov The development of second- and third-generation antihistamines has focused on improving safety and reducing adverse effects. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers validate the purity of 11-Hydroxy-N-methyldesloratadine in synthetic batches?

- Methodology : Use gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS) for trace impurity profiling. For example, a validated protocol involves dissolving the compound in dimethylformamide (DMF) and comparing peak areas of impurities (e.g., pyridine) against a standard solution .

- Critical Considerations : Ensure column selection (polar/non-polar) matches the compound’s physicochemical properties. Validate limits of detection (LOD) and quantitation (LOQ) for impurities using guidelines similar to those for desloratadine derivatives .

Q. What experimental precautions are necessary when handling this compound due to its potential toxicity?

- Safety Protocols : Follow GHS hazard classifications for structurally related compounds (e.g., desloratadine):

- H302 : Harmful if swallowed; use fume hoods and personal protective equipment (PPE).

- H319 : Causes severe eye irritation; employ safety goggles and face shields.

- H335 : May cause respiratory irritation; ensure proper ventilation .

- Storage : Store in airtight containers at -20°C, away from light, based on stability data for similar hydroxylated metabolites .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across in vitro and in vivo models?

- Analytical Approach :

- Step 1 : Use LC-MS/MS to quantify the compound and its metabolites in plasma/tissue homogenates. Reference methods for analogous compounds (e.g., IL-6 or MMP3 detection in serum) .

- Step 2 : Apply compartmental modeling to reconcile discrepancies, considering variables like protein binding or enzyme saturation .

- Troubleshooting : Cross-validate assays using certified reference materials (CRMs) and spike-recovery experiments to rule out matrix effects .

Q. What strategies optimize the synthesis of this compound to minimize byproducts like N-oxide derivatives?

- Synthetic Design :

- Reagent Selection : Use carbodiimides (e.g., EDC) for coupling reactions to enhance regioselectivity, as demonstrated in hydroxamic acid synthesis .

- Reaction Monitoring : Employ real-time FTIR or NMR to track intermediate formation and adjust reaction conditions (e.g., pH, temperature) .

- Byproduct Mitigation : Introduce scavengers (e.g., TCEP) to reduce disulfide formation or oxidative byproducts .

Q. How should researchers design experiments to assess the compound’s metabolic stability in hepatic microsomes?

- Protocol Framework :

- Incubation Conditions : Use human liver microsomes (HLMs) with NADPH-regenerating systems at 37°C. Monitor depletion via LC-HRMS .

- Controls : Include positive controls (e.g., testosterone for CYP3A4 activity) and negative controls (heat-inactivated microsomes) .

- Data Interpretation : Calculate intrinsic clearance (CLint) using the substrate depletion method. Address inter-microsome variability by pooling samples from multiple donors .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound’s receptor binding assays?

- Modeling Techniques :

- Fit data to a sigmoidal dose-response curve (variable slope) using nonlinear regression (e.g., GraphPad Prism).

- Report IC50/EC50 values with 95% confidence intervals .

Q. How can researchers address discrepancies between computational predictions and experimental binding affinities for this compound?

- Validation Workflow :

- In Silico : Cross-check docking results (e.g., AutoDock Vina) with molecular dynamics simulations to assess binding pose stability .

- Experimental : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics .

- Root-Cause Analysis : Evaluate force field parameters, solvation models, or protonation states in simulations that may conflict with experimental conditions .

Ethical and Methodological Compliance

Q. What documentation is required for publishing studies involving this compound in peer-reviewed journals?

- Essential Elements :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.